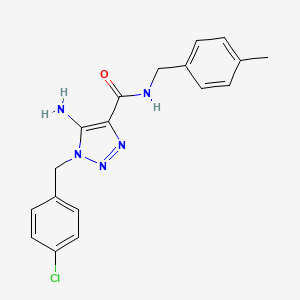
5-amino-1-(4-chlorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms. The benzyl groups and the carboxamide group would be attached to specific positions on this ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amino group and the carboxamide group could potentially participate in acid-base reactions. The benzyl groups could also be involved in various reactions, depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar carboxamide group and the amino group could potentially make this compound soluble in polar solvents.Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of triazole derivatives, including those structurally related to 5-amino-1-(4-chlorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, often involves multistep reactions that yield a diverse array of compounds with potential biological and material applications. For example, the synthesis of triazole derivatives through reactions of ester ethoxycarbonylhydrazones with primary amines or via the cycloaddition of ynamides with azides demonstrates the versatility of synthetic approaches in accessing the triazole core structure. These methods allow for the introduction of various substituents, enabling the exploration of structure-activity relationships and the development of compounds with enhanced properties (Bektaş et al., 2007); (Ferrini et al., 2015).
Antimicrobial Activity
Triazole derivatives have been explored for their antimicrobial activities. Synthesized compounds have been screened against various microorganisms, with some displaying good or moderate activities. This highlights the potential of triazole derivatives, including those similar to 5-amino-1-(4-chlorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, as lead compounds in the development of new antimicrobial agents (Bektaş et al., 2007).
Electronic and Optical Properties
The study of electronic and optical properties of triazole derivatives through experimental and theoretical methods, including density functional theory (DFT) calculations and spectroscopic analysis, provides insights into their potential applications in materials science. Such investigations can reveal important parameters like ionization potential, electron affinity, energy gap, and nonlinear optical properties, which are crucial for designing materials with specific electronic and photonic characteristics (Beytur & Avinca, 2021).
Anticancer Activity
Triazole derivatives have also been evaluated for their anticancer properties, with some compounds showing significant activity against various cancer cell lines. This suggests that modifications to the triazole core, including those related to the structure of 5-amino-1-(4-chlorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, could lead to the development of novel anticancer agents. Research in this area focuses on synthesizing new derivatives and assessing their efficacy and mechanism of action against cancer cells (Hebishy et al., 2020).
Direcciones Futuras
The study of compounds containing a triazole ring is a very active area of research, due to the diverse biological activities of these compounds. Future research could potentially explore the biological activity of this specific compound, as well as its potential applications in medicine or other fields .
Propiedades
IUPAC Name |
5-amino-1-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-12-2-4-13(5-3-12)10-21-18(25)16-17(20)24(23-22-16)11-14-6-8-15(19)9-7-14/h2-9H,10-11,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYUWSHJYXVWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(4-chlorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4Z)-12-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2675693.png)
![N-1,3-benzodioxol-5-yl-N'-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2675694.png)
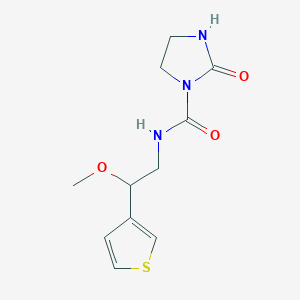
![(E)-(1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-ylidene)hydrazine](/img/structure/B2675696.png)
![2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzonitrile](/img/structure/B2675697.png)
![2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione](/img/structure/B2675699.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2675701.png)
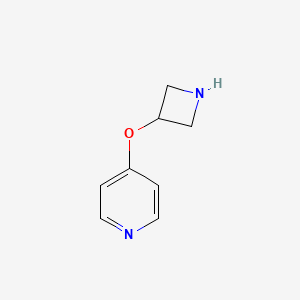
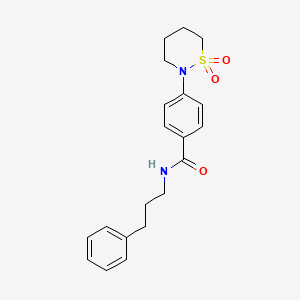
![3-(3,4-Dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B2675706.png)
![7-[(E)-but-2-enyl]-8-decylsulfanyl-3-methylpurine-2,6-dione](/img/structure/B2675707.png)
![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2675709.png)
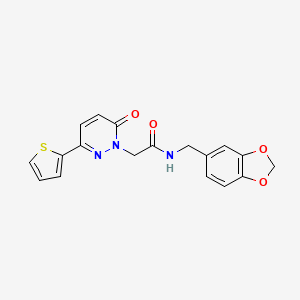
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2675711.png)